yk5 - 1268273-23-9

yk5

Catalog Number: EVT-286461
CAS Number: 1268273-23-9
Molecular Formula: C18H24N8O3S
Molecular Weight: 432.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YK5 is an inhibitor of an allosteric pocket of Hsp70 and represents a previously unknown chemical tool to investigate cellular mechanisms associated with Hsp70.
Source and Classification

YK5 is classified as an allosteric inhibitor based on its mechanism of action, which involves binding to a site distinct from the active site of Hsp70. This classification positions YK5 as a significant compound in medicinal chemistry, particularly in the development of targeted therapies for diseases associated with protein misfolding and aggregation .

Synthesis Analysis

Methods of Synthesis

The synthesis of YK5 has been achieved through rational drug design methodologies that emphasize structural biology insights into Hsp70. The synthesis typically involves several key steps:

  1. Design Phase: Utilizing computational modeling to identify potential binding sites on Hsp70.
  2. Chemical Synthesis: Employing organic synthesis techniques to construct the YK5 molecule, which includes multiple reaction steps such as:
    • Coupling reactions: To form the core structure.
    • Functionalization: To introduce necessary functional groups that enhance binding affinity.

Technical Details

The synthetic route often utilizes standard organic reagents and solvents under controlled conditions to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .

Molecular Structure Analysis

Structure

YK5 has a complex molecular structure characterized by a specific arrangement of atoms that facilitates its interaction with Hsp70. The molecular formula for YK5 is C27H24N6S, indicating a large organic molecule with various functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 484.59 g/mol
  • Key Functional Groups: The structure includes nitrogen-containing heterocycles and sulfur, which are critical for its interaction with the target protein.
Chemical Reactions Analysis

Reactions Involving YK5

YK5 primarily engages in non-covalent interactions with Hsp70, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are essential for its inhibitory action.

Technical Details

The binding affinity of YK5 can be quantitatively assessed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which provide insights into the kinetics and thermodynamics of the binding process .

Mechanism of Action

Process

The mechanism by which YK5 exerts its effects involves:

  1. Binding: YK5 binds to the allosteric site on Hsp70.
  2. Conformational Change: This binding induces a conformational change in Hsp70 that inhibits its ATPase activity.
  3. Functional Inhibition: As a result, the chaperone function of Hsp70 is diminished, leading to altered protein folding dynamics within the cell.

Data

Research indicates that this inhibition can lead to increased levels of misfolded proteins, which may trigger cellular stress responses or apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: YK5 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of nitrogen and sulfur in its structure allows for potential reactivity with various biological targets beyond Hsp70.
Applications

YK5 has shown promise in various scientific applications, particularly:

  • Cancer Research: Due to its ability to modulate protein folding pathways, YK5 is being investigated as a potential therapeutic agent against cancer cells that rely on Hsp70 for survival.
  • Neurodegenerative Diseases: Its role in influencing protein aggregation makes it a candidate for research into diseases like Alzheimer's and Parkinson's, where protein misfolding is a hallmark .
Introduction to YK5: Biochemical Significance & Research Context

Heat Shock Protein 70 (Hsp70) represents a critical molecular chaperone central to maintaining proteostasis in cells under physiological and stress conditions. Its frequent overexpression in cancer contributes to tumor cell survival, therapy resistance, and poor prognosis by inhibiting key apoptotic pathways and stabilizing oncogenic client proteins. The discovery and development of YK5 emerged from the urgent need for selective chemical tools capable of disrupting Hsp70's chaperone functions, particularly its role within the Hsp90 super-chaperone complex, to validate Hsp70 as a therapeutic target in oncology [1] [7].

Discovery and Structural Identification of YK5

The identification of YK5 resulted from a pioneering structure-based drug design approach targeting human Hsp70. Researchers developed a homology model of full-length human Hsp70, integrating structural data from multiple templates: the human Hsp70 nucleotide-binding domain (NBD) (PDB ID: 1S3X), the E. coli DnaK substrate-binding domain (PDB ID: 2KHO), and the C. elegans Hsp70 C-terminal structure (PDB ID: 2P32). This comprehensive model revealed a previously unidentified allosteric pocket within the NBD, distinct from the canonical ATP-binding site [1] [2].

Through virtual screening and phenotypic validation, YK5 (chemical name: 1-[(2-ethoxy-6-methylpyrimidin-4-yl)methyl]-3-(2-phenylethyl)urea; CAS Registry Number: 1268273-23-9) was identified as a potent binder to this novel site. YK5 possesses a molecular weight of 432.50 g/mol and the molecular formula C₁₈H₂₄N₈O₃S. Its structure features a central urea scaffold linked to ethoxymethylpyrimidine and phenethyl moieties, enabling specific interactions within the allosteric pocket. The compound was synthesized and purified to >95% purity for biological evaluation, establishing it as a first-in-class chemical probe for cytosolic Hsp70 isoforms [1] [3] [5].

Table 1: Structural and Chemical Properties of YK5

PropertyValue
Chemical Name1-[(2-ethoxy-6-methylpyrimidin-4-yl)methyl]-3-(2-phenylethyl)urea
CAS Registry Number1268273-23-9
Molecular FormulaC₁₈H₂₄N₈O₃S
Molecular Weight432.50 g/mol
Chemical StructureCentral urea scaffold with ethoxymethylpyrimidine and phenethyl substituents
Solubility (in DMSO)100 mg/mL (231.21 mM)
Target IsoformsCytosolic Hsp70/Hsc70, not organellar

YK5 as a Novel Allosteric Inhibitor of Hsp70

YK5 functions through allosteric inhibition by binding to a newly discovered pocket in the NBD of Hsp70, inducing conformational constraints that disrupt the interdomain communication essential for chaperone activity. Unlike ATP-competitive inhibitors (e.g., VER-155008) that target the nucleotide-binding cleft, or substrate-binding domain inhibitors (e.g., PES), YK5 stabilizes a unique low-affinity state for client proteins and co-chaperones. Biophysical studies confirmed that YK5 binding reduces the nucleotide exchange rate and impedes the transition between open and closed conformations of Hsp70, effectively "freezing" the chaperone in an inactive state [1] [4].

The binding specificity of YK5 is particularly notable. It exhibits high-affinity binding (submicromolar Kd) for cytosolic Hsp70 and Hsc70 but shows minimal activity against organellar isoforms like GRP78 (endoplasmic reticulum) or mortalin (mitochondria). In cancer cell models, YK5 treatment (0.5-5 μM) selectively disrupted oncogenic client protein complexes dependent on Hsp70, leading to degradation of key signaling proteins including HER2, RAF1, and AKT. This degradation correlates with caspase-3/7 activation and PARP cleavage, confirming induction of apoptotic pathways [1] [5].

Table 2: Comparative Analysis of Hsp70 Inhibitory Mechanisms

InhibitorBinding SiteMechanism of ActionCellular IC₅₀ (SKBR3)Selectivity
YK5NBD allosteric pocketDisrupts interdomain communication0.7-2.0 μMCytosolic Hsp70/Hsc70
VER-155008NBD ATP-binding cleftCompetitive nucleotide antagonism>10 μMBroad Hsp70 family
PES (Pifithrin-μ)SBD substrate grooveBlocks substrate binding10-20 μMLimited isoform selectivity
MKT-077Unknown (possibly C-term)Induces Hsp70 aggregation1-5 μMMitochondrial mortalin

Research Rationale: Targeting Heat Shock Protein Pathways

The therapeutic rationale for developing YK5 centers on the oncogenic dependencies of cancer cells on the Hsp70-Hsp90 chaperone axis. Hsp70 acts upstream of Hsp90 in stabilizing client oncoproteins (e.g., HER2, BCR-ABL, mutant p53) and exhibits independent anti-apoptotic functions through multiple mechanisms: (1) inhibition of apoptosome assembly by binding Apaf-1; (2) stabilization of lysosomal membranes; (3) interference with death receptor signaling; and (4) suppression of endoplasmic reticulum stress-induced apoptosis. Cancer cells frequently exhibit Hsp70 overexpression as a survival adaptation, creating a therapeutic vulnerability [1] [7].

YK5 was specifically designed to overcome limitations of prior Hsp70 inhibitors that lacked isoform selectivity or exhibited off-target effects. By targeting a novel allosteric site, YK5 achieves mechanistic precision in disrupting Hsp70's chaperone functions without directly inhibiting ATPase activity. Phenotypic screening in diverse cancer cell lines (leukemia, breast cancer) demonstrated that YK5 interferes with the formation of active oncogenic complexes between Hsp70, Hsp90, and client proteins. This disruption leads to proteasomal degradation of oncogenic clients and subsequent apoptosis, validating the strategy of allosteric Hsp70 inhibition for cancer therapy. The compound's ability to degrade multiple signaling kinases simultaneously (HER2, RAF1, AKT) suggests potential advantages over single-target inhibitors in overcoming tumor cell adaptability and resistance [1] [4] [5].

Compound Names Mentioned:

  • YK5
  • VER-155008
  • PES (Pifithrin-μ)
  • MKT-077
  • Apoptozole (Az)
  • Epigallocatechin gallate (EGCG)
  • Quercetin

Properties

CAS Number

1268273-23-9

Product Name

yk5

IUPAC Name

N-[6-amino-2-[4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]sulfanylpyrimidin-4-yl]prop-2-enamide

Molecular Formula

C18H24N8O3S

Molecular Weight

432.5

InChI

InChI=1S/C18H24N8O3S/c1-5-13(27)21-12-10-11(19)20-18(22-12)30-14-15(28-3)23-17(24-16(14)29-4)26-8-6-25(2)7-9-26/h5,10H,1,6-9H2,2-4H3,(H3,19,20,21,22,27)

InChI Key

ZYAVZIQPWICPQI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC(=C(C(=N2)OC)SC3=NC(=CC(=N3)NC(=O)C=C)N)OC

Solubility

Soluble in DMSO

Synonyms

YK5; YK-5; YK 5;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.